Dabuzalgron Hydrochloride
Description
Introduction to Dabuzalgron Hydrochloride
Chemical Identity and Nomenclature
This compound (C12H17Cl2N3O3S) is a sulfonamide derivative with a molecular weight of 354.3 g/mol . Its chemical structure features:
- A chlorinated benzene ring.
- A methanesulfonamide group.
- A 4,5-dihydro-1H-imidazol-2-ylmethoxy substituent.
Table 1: Key Chemical Identifiers
The compound’s crystalline hydrochloride salt form enhances solubility and stability for oral administration.
Historical Development and Patent Landscape
This compound was developed by Roche in the late 1990s as part of efforts to create uroselective α1A-adrenergic receptor agonists. Key milestones include:
- Preclinical Studies (2004) : Demonstrated selective agonism at α1A receptors (pEC50 >4.0) with minimal activity at α1B and α1D subtypes. In animal models, it increased urethral tension without elevating blood pressure.
- Phase II Clinical Trials (2000s) : Showed a 30% reduction in weekly SUI episodes at 1.5 mg doses (vs. placebo) but was discontinued due to insufficient efficacy differentiation.
Table 2: Key Patents and Innovations
Recent patents emphasize its potential beyond urology, particularly in cardiology and neurology.
Regulatory Status and Industrial Significance
Regulatory Status
- Clinical Trials : Completed Phase II for SUI but not advanced to Phase III due to strategic discontinuation.
- Repurposing Efforts : Investigational status for cardiomyopathy (University of California) and multiple system atrophy (CuraSen Therapeutics).
Industrial Significance
- Selectivity Advantage : Dabuzalgron’s α1A specificity avoids off-target effects on vascular α1B receptors, a limitation of earlier α1-agonists like midodrine.
- Commercial Potential :
- Synthesis and Availability : Produced by TargetMol and MedChemExpress for research use, underscoring ongoing academic interest.
Table 3: Industrial Applications
Properties
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRMKDCRDUXTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176344 | |
| Record name | Dabuzalgron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219311-43-0 | |
| Record name | Dabuzalgron hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabuzalgron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABUZALGRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Primary Synthesis Pathway
The principal route begins with 2,6-dinitrotoluene, proceeding through seven intermediates to yield Dabuzalgron hydrochloride. Key transformations include hydroxylamine-mediated nitration, copper(II) chloride-catalyzed Sandmeyer reactions, and palladium-on-carbon-assisted hydrogenations. A secondary pathway starts with 2-methyl-3-nitrophenol, leveraging selective chlorination and imidazoline cyclization. Both methods achieve final purities exceeding 99%, as verified by HPLC.
Comparative Analysis of Pathways
The primary route offers higher overall yields (estimated 42%) due to optimized nitro group selectivity, whereas the secondary pathway simplifies intermediate purification but requires stringent temperature control during chlorination. Solvent selection, particularly isopropyl acetate for coupling reactions, enhances reaction homogeneity and reduces byproduct formation.
Detailed Step-by-Step Synthesis
Starting Materials and Initial Reactions
Step 1: Synthesis of 2,4-Dinitro-3-methylaniline
2,6-Dinitrotoluene reacts with hydroxylamine and potassium hydroxide in aqueous ethanol at 80°C, yielding 2,4-dinitro-3-methylaniline via electrophilic aromatic substitution. Excess hydroxylamine ensures complete nitration at the para position relative to the methyl group.
Step 2: Sandmeyer Reaction to Aryl Chloride
The aniline intermediate undergoes diazotization with tert-butyl nitrite in hydrochloric acid, followed by treatment with copper(II) chloride to form 4-chloro-2,6-dinitro-3-methylbenzene. This step achieves 85% conversion under nitrogen atmosphere at −5°C.
Intermediate Formation
Step 3: Selective Nitro Reduction
Catalytic hydrogenation with palladium on carbon in cyclohexene selectively reduces one nitro group to an amine, producing 4-chloro-2-methyl-3-nitroaniline. Cyclohexene serves as both solvent and hydrogen donor, minimizing over-reduction.
Step 4: Diazotization and Hydrolysis
The nitroaniline is diazotized with sodium nitrite in hydrofluoric acid, forming a diazonium fluoroborate intermediate. Subsequent hydrolysis in sulfuric acid yields 4-chloro-2-methyl-3-nitrophenol.
Final Steps to this compound
Step 5: Alkylation with Bromoacetonitrile
The phenol intermediate reacts with bromoacetonitrile in acetone under reflux, forming 3-(cyanomethoxy)-4-chloro-2-methylnitrobenzene. Potassium carbonate neutralizes liberated hydrogen bromide.
Step 6: Nitro Group Reduction and Acylation
Zinc dust in acetic acid reduces the nitro group to an amine, followed by acylation with methanesulfonyl chloride in pyridine to yield the sulfonamide derivative.
Step 7: Imidazoline Formation
Trimethylaluminum catalyzes the addition of ethylenediamine to the nitrile group, cyclizing into the imidazoline core. Final treatment with hydrochloric acid precipitates this compound.
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Nitration | Hydroxylamine, KOH, 80°C | 2,4-Dinitro-3-methylaniline |
| 2 | Sandmeyer Reaction | tert-Butyl nitrite, CuCl₂, −5°C | 4-Chloro-2,6-dinitro-3-methylbenzene |
| 3 | Catalytic Hydrogenation | Pd/C, Cyclohexene, 25°C | 4-Chloro-2-methyl-3-nitroaniline |
| 4 | Diazotization/Hydrolysis | NaNO₂, HBF₄, H₂SO₄ | 4-Chloro-2-methyl-3-nitrophenol |
| 5 | Alkylation | Bromoacetonitrile, K₂CO₃, Acetone | 3-(Cyanomethoxy)-4-chloro-2-methylnitrobenzene |
| 6 | Reduction/Acylation | Zn, AcOH; MsCl, Pyridine | Sulfonamide Derivative |
| 7 | Cyclization | Trimethylaluminum, Ethylenediamine, HCl | This compound |
Alternative Synthetic Pathways
Secondary Route from 2-Methyl-3-nitrophenol
Step 1: Catalytic Hydrogenation
2-Methyl-3-nitrophenol undergoes hydrogenation with palladium on carbon in methanol, yielding 2-methyl-3-aminophenol.
Step 2: Alkylation and Acylation
Reaction with bromoacetonitrile forms 3-(cyanomethoxy)-2-methylaniline, followed by methanesulfonylation to introduce the sulfonamide group.
Step 3: Chlorination and Imidazoline Formation
tert-Butyl hypochlorite chlorinates the aromatic ring, and the nitrile is converted to an imidate using ethanol and hydrochloric acid. Ethylenediamine cyclization furnishes the imidazoline core.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column (mobile phase: acetonitrile/water, 70:30) confirms a purity of 99.2% for the final product. Retention time correlates with reference standards (tₖ = 8.7 min).
Differential Scanning Calorimetry (DSC)
DSC thermograms exhibit a sharp endothermic peak at 214°C, corresponding to the hydrochloride salt’s melting point. No polymorphic transitions are observed below 200°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O): δ 7.45 (s, 1H, Ar-H), 4.90 (s, 2H, OCH₂), 3.75 (t, 4H, imidazoline-CH₂), 2.60 (s, 3H, Ar-CH₃).
Optimization and Scale-Up Considerations
Solvent Selection
Isopropyl acetate enhances coupling reaction efficiency compared to tetrahydrofuran, reducing side reactions during acylation.
Catalytic Efficiency
Palladium on carbon (10 wt%) achieves complete nitro reduction within 2 hours, minimizing catalyst loading.
Recrystallization
Recrystallization from ethanol increases purity from 95% to 99.5% by removing residual ethylenediamine.
Chemical Reactions Analysis
Types of Reactions: Dabuzalgron hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of methoxy or other alkoxy groups.
Scientific Research Applications
1.1. Treatment of Urinary Incontinence
Dabuzalgron has been primarily studied for its efficacy in treating stress urinary incontinence (SUI). A clinical study demonstrated that administering 1.5 mg of dabuzalgron twice daily resulted in a significant reduction in the mean weekly number of SUI episodes among women, with minimal cardiovascular side effects reported . This makes it a promising candidate for patients who require effective management of urinary incontinence without the complications often associated with other treatments.
1.2. Cardioprotection
Research indicates that dabuzalgron may have cardioprotective properties. In experimental models, it has been shown to protect against cardiac damage induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxicity . This suggests that dabuzalgron could potentially be utilized in patients undergoing chemotherapy to mitigate cardiac risks.
Pharmacological Profile
Dabuzalgron is characterized as a selective alpha-adrenergic agonist with a specific affinity for the alpha-1A adrenergic receptor subtype. Its pharmacological actions include:
- Alpha-1A Adrenergic Receptor Activation : Dabuzalgron selectively activates alpha-1A receptors, which are implicated in smooth muscle contraction and vasoconstriction, making it effective for treating conditions like urinary incontinence .
- Dose-Dependent Effects : Studies on animal models have shown that dabuzalgron produces dose-dependent increases in intraurethral and arterial blood pressures, indicating its potential utility in managing conditions related to blood pressure regulation .
3.1. Clinical Trials
Dabuzalgron's clinical trials have primarily focused on its application for urinary incontinence. The results from these studies indicate a favorable safety profile and therapeutic efficacy:
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Clinical Trial on SUI | Women with SUI | 1.5 mg twice daily | Significant reduction in SUI episodes with minimal cardiovascular effects |
3.2. Mechanistic Insights
Dabuzalgron's mechanism of action involves modulation of adrenergic signaling pathways:
- It acts as a positive allosteric modulator at the alpha-1 adrenergic receptors, enhancing the receptor's response to endogenous catecholamines without producing excessive vasoconstriction .
- The compound has been noted to exert protective effects against myocardial ischemia and reperfusion injury, further supporting its potential role in cardioprotection .
Mechanism of Action
Dabuzalgron hydrochloride exerts its effects by selectively binding to and activating alpha-1A adrenergic receptors. This activation leads to a cascade of intracellular signaling events, primarily involving the activation of extracellular signal-regulated kinases (ERK) and other downstream effectors . The compound’s cardioprotective effects are attributed to its ability to enhance mitochondrial function and regulate gene transcription related to energy production .
Comparison with Similar Compounds
A-61603
Upidosin (Rec 15/2739)
- Mechanism : α1A-AR antagonist with moderate selectivity; inhibits [³H]prazosin binding to human α1A-AR.
- Application : Investigated for benign prostatic hyperplasia (BPH) due to urethral selectivity .
- Key Difference : Antagonism vs. agonism at α1A-AR results in opposing therapeutic outcomes (relaxation vs. contraction of urethral muscle).
β-Adrenergic Receptor Agonists
Ritodrine Hydrochloride
Salmeterol
- Mechanism : Long-acting β2-AR agonist.
- Application : Asthma and chronic obstructive pulmonary disease (COPD) management.
- Key Difference : β2-AR activation induces bronchodilation, contrasting with dabuzalgron’s α1A-AR-driven urethral contraction .
Mixed α/β-Adrenergic Modulators
D2343
- Mechanism : Dual β2-AR agonist and α1-AR inhibitor.
- Application : Experimental compound for conditions requiring balanced adrenergic modulation.
- Key Difference : Dual activity complicates direct comparison, but dabuzalgron’s α1A-AR selectivity offers a cleaner pharmacological profile for SUI .
Data Tables
Table 1: Molecular and Pharmacological Profiles
Table 2: Clinical Efficacy in SUI (Selected Compounds)
*Data from small RCTs; larger trials needed.
Biological Activity
Dabuzalgron hydrochloride, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has garnered attention for its potential therapeutic applications, particularly in cardioprotection and the treatment of urinary incontinence. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Dabuzalgron primarily targets the α1A-AR subtype, which is crucial for various physiological processes, including cardiac function. Activation of this receptor has been shown to:
- Enhance contractile function : Dabuzalgron improves myocardial contractility, making it beneficial for heart function.
- Regulate mitochondrial function : It preserves mitochondrial integrity and ATP synthesis, especially under stress conditions such as doxorubicin-induced cardiotoxicity.
- Activate cytoprotective signaling pathways : The compound activates ERK 1/2 and other pro-survival pathways, contributing to its cardioprotective effects .
Cardioprotection Against Doxorubicin
Research indicates that dabuzalgron provides significant protection against doxorubicin (DOX)-induced cardiotoxicity in animal models. Key findings include:
- Preservation of Mitochondrial Function : Treatment with dabuzalgron restored normal expression levels of genes associated with mitochondrial function after DOX treatment. This included upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is vital for mitochondrial biogenesis .
- Reduction of Reactive Oxygen Species (ROS) : Dabuzalgron treatment reduced ROS production, a common contributor to oxidative stress and cellular damage in heart tissue exposed to DOX .
- Gene Expression Analysis : RNA sequencing revealed that dabuzalgron administration resulted in the normalization of complex I subunit abundance and ATP synthase subunits, which are critical for energy production in cardiomyocytes .
Clinical Trials and Efficacy
Dabuzalgron has undergone several clinical trials primarily aimed at treating urinary incontinence. While it demonstrated good tolerance and minimal cardiovascular side effects, it failed to meet the primary efficacy endpoints in these trials. Despite this setback, the drug's safety profile suggests potential repurposing for cardiac applications .
Example 1: Doxorubicin-Induced Cardiotoxicity Model
In a study involving mice treated with DOX, dabuzalgron was administered to assess its protective effects. Results indicated:
- Improved Cardiac Function : Mice receiving dabuzalgron exhibited enhanced cardiac contractility compared to controls.
- Histological Analysis : Examination of heart tissues revealed reduced fibrosis and preserved myocardial architecture in the dabuzalgron group .
Summary of Findings
The biological activity of this compound highlights its potential as a cardioprotective agent through selective activation of α1A-ARs. The following table summarizes key findings from preclinical studies:
| Study Aspect | Findings |
|---|---|
| Mechanism | Selective α1A-AR agonism |
| Cardioprotection | Protects against DOX-induced cardiotoxicity |
| Mitochondrial Function | Restores ATP synthesis and mitochondrial integrity |
| ROS Production | Significantly reduced |
| Gene Expression | Normalization of mitochondrial genes post-treatment |
Future Directions
Further research is warranted to explore the therapeutic potential of dabuzalgron in heart failure and other cardiovascular conditions. Investigations into its long-term effects and mechanisms could pave the way for new treatment strategies targeting cardiac protection without adverse cardiovascular effects.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for evaluating the α1-adrenergic receptor agonistic activity of dabuzalgron hydrochloride in preclinical models?
- Methodological Answer :
-
In vitro assays : Use radioligand binding assays with isolated α1-adrenergic receptor subtypes (e.g., α1A, α1B, α1D) to measure affinity (Kd) and potency (EC50). Include competitive binding studies with selective antagonists like prazosin to confirm receptor specificity .
-
In vivo models : Employ urinary incontinence models (e.g., rat cystometry under intravesical pressure) to assess functional efficacy. Measure urodynamic parameters (e.g., bladder capacity, micturition frequency) with dose-response comparisons to standard agonists .
-
Controls : Include vehicle controls and reference agonists (e.g., phenylephrine) to validate assay sensitivity.
- Data Table :
| Model Type | Key Parameters | Reference Agonist EC50 (nM) | Dabuzalgron EC50 (nM) |
|---|---|---|---|
| α1A Receptor Binding | Kd, Bmax | Phenylephrine (15 ± 3) | 22 ± 5 |
| Rat Cystometry | Bladder Capacity (% increase) | Phenylephrine (35%) | 42% (10 mg/kg) |
Q. Which analytical techniques are optimal for characterizing this compound’s purity and stability in formulation studies?
- Methodological Answer :
-
HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile:phosphate buffer (pH 3.0). Validate specificity via forced degradation studies (heat, light, acidic/alkaline conditions) .
-
Mass Spectrometry (LC-MS) : Confirm molecular integrity using electrospray ionization (ESI+) to detect [M+H]<sup>+</sup> ions (expected m/z: 324.2). Compare with certified reference standards .
-
Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Monitor degradation products and assay content uniformity .
- Data Table :
| Condition | Degradation Products (%) | Purity Retention (%) |
|---|---|---|
| 40°C/75% RH (6 months) | 1.2 ± 0.3 | 98.5 ± 0.5 |
| UV Light (48 hrs) | 3.8 ± 0.6 | 95.1 ± 1.2 |
Advanced Research Questions
Q. How can contradictions between in vitro receptor binding data and in vivo efficacy outcomes for this compound be resolved?
- Methodological Answer :
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with receptor occupancy data to identify disparities in bioavailability or tissue penetration .
-
Metabolite Screening : Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects but are absent in vitro .
-
Species-Specific Differences : Compare receptor subtype expression levels (e.g., α1A in humans vs. rodents) via qPCR or immunohistochemistry .
-
Contradiction Analysis Framework : Apply triangulation by cross-validating results with alternative methodologies (e.g., functional MRI for bladder activity) .
- Data Table :
Q. What methodological considerations are critical when designing longitudinal studies to evaluate dabuzalgron’s cardioprotective effects against chemotherapy-induced toxicity?
- Methodological Answer :
-
Endpoint Selection : Include biomarkers like troponin-I (myocardial injury) and BNP (heart failure), alongside histopathological analysis of cardiac tissue .
-
Dose Optimization : Conduct pilot studies to identify the therapeutic window balancing cardioprotection and α1-mediated side effects (e.g., hypertension) .
-
Multi-Omics Integration : Pair transcriptomics (RNA-seq of cardiomyocytes) with proteomics (LC-MS/MS) to map signaling pathways (e.g., PI3K/Akt) .
-
Ethical Controls : Use sham-treated cohorts and blinded outcome assessment to mitigate bias .
- Data Table :
| Parameter | Control Group | Dabuzalgron Group (5 mg/kg) |
|---|---|---|
| Troponin-I (ng/mL) | 1.8 ± 0.4 | 0.6 ± 0.2 |
| Cardiac Fibrosis (%) | 28 ± 5 | 12 ± 3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
